PF-2771 vs. Syntelin: 10-Fold Superior CENP-E Enzymatic Potency
PF-2771 inhibits CENP-E motor activity with an IC50 of 16.1 nM, representing approximately a 10-fold improvement in potency compared to Syntelin (IC50 = 160 nM), a structurally distinct CENP-E inhibitor [1]. Both compounds were evaluated in microtubule-stimulated CENP-E ATPase assays, providing a direct enzymatic comparison.
| Evidence Dimension | CENP-E motor domain ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | 16.1 ± 1.2 nM |
| Comparator Or Baseline | Syntelin: 160 nM |
| Quantified Difference | ~10-fold lower IC50 (higher potency) |
| Conditions | Microtubule-stimulated CENP-E kinesin ATPase assay |
Why This Matters
Higher enzymatic potency enables lower working concentrations in cellular assays, reducing the likelihood of off-target effects and solvent-related artifacts.
- [1] MedChemExpress. Syntelin (CAS 438481-33-5) Product Datasheet. View Source
